molecular formula C16H12O4S B309766 7-Hydroxy-2-naphthyl benzenesulfonate

7-Hydroxy-2-naphthyl benzenesulfonate

Cat. No.: B309766
M. Wt: 300.3 g/mol
InChI Key: NBYLQKOQSRYNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-2-naphthyl benzenesulfonate (CAS: 791796-41-3) is a benzenesulfonate ester derivative characterized by the presence of a hydroxyl group at the 7-position of the naphthyl ring and a sulfonate group attached to the benzene ring. Its molecular formula is C₁₆H₁₂O₄S, with a molar mass of 300.33 g/mol . The compound’s structure combines the aromatic rigidity of naphthalene with the electron-withdrawing sulfonate group, influencing its solubility and reactivity.

Properties

Molecular Formula

C16H12O4S

Molecular Weight

300.3 g/mol

IUPAC Name

(7-hydroxynaphthalen-2-yl) benzenesulfonate

InChI

InChI=1S/C16H12O4S/c17-14-8-6-12-7-9-15(11-13(12)10-14)20-21(18,19)16-4-2-1-3-5-16/h1-11,17H

InChI Key

NBYLQKOQSRYNHJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=CC(=C3)O)C=C2

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=CC(=C3)O)C=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Solubility : The hydroxyl group in 7-hydroxy-2-naphthyl benzenesulfonate enhances polarity compared to methyl benzenesulfonate, but its bulky naphthyl moiety reduces water solubility relative to simpler sulfonates like methyl benzenesulfonate.
  • Thermal Stability : Sulfones (e.g., 9a–9t) exhibit higher stability due to strong S=O bonds, whereas sulfoxides (8a–8r) are more reactive, making them intermediates in oxidation reactions.

Sulfonate Esters

  • 7-Hydroxy-2-naphthyl benzenesulfonate : The hydroxyl group enables participation in hydrogen bonding or further derivatization (e.g., etherification), while the sulfonate group acts as a leaving group in nucleophilic substitutions.
  • Methyl benzenesulfonate : Widely used as an alkylating agent due to its labile methyl ester group. Its simplicity contrasts with the steric hindrance of 7-hydroxy-2-naphthyl benzenesulfonate, which may limit reactivity in bulky environments.

Sulfoxides and Sulfones

  • Sulfoxides (8a–8r) : Synthesized via oxidation of sulfides (e.g., 7a–7t) using H₂O₂ in acetic acid. Their chirality at the sulfur atom makes them valuable in asymmetric synthesis.
  • Sulfones (9a–9t) : Fully oxidized derivatives with low reactivity, often used as stable intermediates or in materials science.

Comparative Reactivity :

Compound Type Oxidation State Reactivity Applications
Sulfonate esters S(VI) Moderate (leaving groups) Pharmaceuticals, surfactants
Sulfoxides S(IV) High (chiral intermediates) Asymmetric synthesis
Sulfones S(VI) Low Polymers, stabilizers

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